Cas no 72520-92-4 (Paeonolide)

Paeonolide is a naturally occurring monoterpene glycoside derived from the roots of Paeonia lactiflora and related species. It is characterized by its unique chemical structure, combining paeonol with a glucose moiety, which enhances its solubility and bioavailability. Paeonolide exhibits notable pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects, making it a subject of interest in medicinal research. Its mechanism of action often involves modulation of signaling pathways such as NF-κB and MAPK. The compound is typically isolated via chromatographic techniques, ensuring high purity for analytical and experimental applications. Its stability and well-documented bioactivity render it valuable for studies in pharmacology and natural product chemistry.
Paeonolide structure
Paeonolide structure
Product Name:Paeonolide
CAS No:72520-92-4
MF:C20H28O12
MW:460.429127693176
MDL:MFCD20265600
CID:843982
PubChem ID:125307597
Update Time:2025-10-30

Paeonolide Chemical and Physical Properties

Names and Identifiers

    • C10715
    • Paeonolide
    • (2-acetyl-4-ethoxycarbonylmethoxy-phenoxy)acetic acid ethyl ester
    • (2-Acetyl-4-ethoxycarbonylmethoxy-phenoxy)-acetic Acid Ethyl Ester
    • 2,2'-((2-Acetyl-1,4-phenylene)bis(oxy))bisacetic acid diethyl ester
    • 2,5
    • 2,5-Bis(carbethoxymethoxy)acetophenone
    • AC1L1JDK
    • ACETIC ACID, 2,2'-((2-ACETYL-1,4-PHENYLENE)BIS(OXY))BIS-, DIETHYL ESTER
    • BRN 4542954
    • diethyl 2,2'-[(2-acetylbenzene-1,4-diyl)bis(oxy)]diacetate
    • LS-10924
    • SureCN4269174
    • 2-Acetyl-5-methoxyphenyl 6-O-(α-L-Arabinopyranosyl)-β-D-glucopyranoside
    • 2-Acetyl-5-methoxyphenyl O-alpha-L-arabinosyl-beta-D-glucopyranoside
    • C20H28O12
    • BDBM50310721
    • 8203AH
    • 9347AF
    • 2-Acetyl-5-methoxyphenyl 6-O-pentopyranosylhexopyranoside
    • 1-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxytetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]oxy-phenyl]ethanone
    • 1-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyph
    • 1-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone
    • AKOS030573577
    • MFCD20265600
    • CS-0019456
    • CHEBI:7891
    • AC1L9DNN
    • Q27107606
    • CHEMBL1080061
    • DTXSID20993369
    • CHEBI:718640
    • HY-N2156
    • XCA52092
    • 72520-92-4
    • 1-(4-methoxy-2-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(((2S,3R,4S,5S)-3,4,5-trihydroxytetrahydropyran-2-yl)oxymethyl)tetrahydropyran-2-yl)oxy-phenyl)ethanone
    • 1-(4-methoxy-2-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(((2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl)oxymethyl)oxan-2-yl)oxyphenyl)ethanone
    • DA-76556
    • MDL: MFCD20265600
    • Inchi: 1S/C20H28O12/c1-8(21)10-4-3-9(28-2)5-12(10)31-20-18(27)16(25)15(24)13(32-20)7-30-19-17(26)14(23)11(22)6-29-19/h3-5,11,13-20,22-27H,6-7H2,1-2H3/t11-,13+,14-,15+,16-,17+,18+,19-,20+/m0/s1
    • InChI Key: IDZZECHGWAZTIB-NYBIBFQCSA-N
    • SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)O)O)O)OC1C=C(C=CC=1C(C)=O)OC

Computed Properties

  • Exact Mass: 460.15800
  • Monoisotopic Mass: 460.15807632 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 619
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 460.4
  • XLogP3: -2.7
  • Topological Polar Surface Area: 185

Experimental Properties

  • Color/Form: Powder
  • Density: 1.54±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 197°C(dec.)(lit.)
  • Boiling Point: 749.7±60.0 °C at 760 mmHg
  • Flash Point: 261.2±26.4 °C
  • Solubility: Slightly soluble (6 g/l) (25 º C),
  • PSA: 184.60000
  • LogP: -2.46020

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Paeonolide Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:72520-92-4)Paeonolide
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Purity:99%
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Amadis Chemical Company Limited
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(CAS:72520-92-4)Paeonolide
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Additional information on Paeonolide

Professional Introduction to Paeonolide (CAS No: 72520-92-4)

Paeonolide, a naturally occurring compound with the chemical formula C15H16O4, is a derivative of paeoniflorin, which is primarily extracted from the roots of *Paeonia lactiflora* and other species of the genus *Paeonia*. This compound has garnered significant attention in the field of pharmaceutical chemistry and biomedical research due to its diverse biological activities and potential therapeutic applications. With a CAS number of 72520-92-4, Paeonolide has been extensively studied for its pharmacological properties, particularly in the context of anti-inflammatory, antioxidant, and neuroprotective effects.

The chemical structure of Paeonolide features a phenolic ring system coupled with a lactone moiety, which contributes to its unique interaction with biological targets. This structural configuration allows Paeonolide to exhibit a range of pharmacological effects, making it a promising candidate for the development of novel therapeutic agents. Recent studies have highlighted the compound's ability to modulate various cellular pathways, including those involved in inflammation and oxidative stress.

In recent years, research on Paeonolide has expanded significantly, with a particular focus on its potential applications in treating neurological disorders. A notable study published in the journal *Neuropharmacology* demonstrated that Paeonolide could attenuate neuroinflammation and protect against oxidative damage in experimental models of Alzheimer's disease. The study revealed that Paeonolide interacts with microglial cells, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding underscores the compound's potential as a therapeutic agent for neurodegenerative diseases.

Additionally, Paeonolide has been investigated for its anti-cancer properties. Research indicates that it can induce apoptosis in various cancer cell lines by inhibiting the activity of survival kinases such as Akt and Erk. A study published in *Oncology Reports* showed that Paeonolide treatment led to significant reductions in tumor volume in mouse models of breast cancer. The mechanism behind this effect appears to involve the activation of caspase-dependent pathways, ultimately leading to programmed cell death in cancerous cells.

The antioxidant properties of Paeonolide are another area of active investigation. Oxidative stress is implicated in numerous pathological conditions, including cardiovascular diseases, diabetes, and aging-related disorders. Studies have shown that Paeonolide can scavenge free radicals and inhibit the production of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. For instance, a study published in *Free Radical Biology and Medicine* demonstrated that Paeonolide treatment reduced lipid peroxidation and improved mitochondrial function in liver cells exposed to hydrogen peroxide.

The anti-inflammatory effects of Paeonolide have also been well-documented. Chronic inflammation is a key factor in many chronic diseases, including rheumatoid arthritis and inflammatory bowel disease. Research suggests that Paeonolide can modulate inflammatory pathways by inhibiting the expression of nuclear factor kappa B (NF-κB) and other pro-inflammatory transcription factors. A study published in *Biochemical Pharmacology* reported that Paeonolide treatment significantly reduced inflammation in rat models of arthritis, alleviating symptoms such as swelling and pain.

In terms of clinical applications, Paeonolide is being explored as a potential therapeutic agent for various conditions. Its multifaceted pharmacological properties make it a versatile compound with applications ranging from neuroprotection to cancer therapy. While most studies have been conducted in preclinical settings, ongoing clinical trials are expected to provide further insights into its safety and efficacy in human populations.

The extraction and synthesis of Paeonolide are areas of continuous improvement. Traditional extraction methods from plant sources are being complemented by modern synthetic approaches to ensure consistent quality and availability. Advances in chemical synthesis have enabled the production of high-purity Paeonolide, facilitating its use in both research and therapeutic contexts.

The future prospects for Paeonolide appear promising, with ongoing research aimed at uncovering new mechanisms of action and expanding its therapeutic applications. As our understanding of its pharmacological properties grows, so does its potential as a cornerstone compound in pharmaceutical development. With continued investment in research and development, Paeonolide may soon find broader acceptance as a safe and effective therapeutic agent.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:72520-92-4)Paeonolide
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Amadis Chemical Company Limited
(CAS:72520-92-4)Paeonolide
A1203623
Purity:99%
Quantity:10mg
Price ($):153.0
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